Propyl 2-hydroxy-2-phenylacetate
Overview
Description
Propyl 2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is an ester derived from the condensation of propanol and 2-hydroxy-2-phenylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Mode of Action
It’s known that compounds similar to this, such as phenylacetic acid, are metabolized by bacteria via phenylacetate . The aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . The reactive nonaromatic epoxide is isomerized to a seven-member O-heterocyclic enol ether, an oxepin . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .
Biochemical Pathways
It’s known that phenylacetic acid, a similar compound, is involved in the phenylacetate catabolic pathway . This pathway is present in about 16% of all bacteria whose genome has been sequenced, including Escherichia coli and Pseudomonas putida .
Result of Action
The catabolic pathway of phenylacetate, a similar compound, leads to the production of acetyl-coa and succinyl-coa . These molecules play crucial roles in energy production in cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of Propyl 2-hydroxy-2-phenylacetate .
Biochemical Analysis
Biochemical Properties
Propyl 2-hydroxy-2-phenylacetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be metabolized by enzymes such as phenylacetate-CoA ligase, which converts it into phenylacetyl-CoA . This interaction is crucial for the subsequent steps in the catabolic pathway of aromatic compounds, leading to the production of acetyl-CoA and succinyl-CoA . Additionally, this compound may interact with other proteins and biomolecules involved in cellular metabolism, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can inhibit the growth of certain cancer cell lines by arresting the cells in the G0-G1 phase . This suggests that the compound may have potential therapeutic applications in cancer treatment. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in the catabolic pathways of aromatic compounds, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One of the key interactions is with phenylacetate-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from this compound . This reaction is essential for the subsequent steps in the catabolic pathway of aromatic compounds. Additionally, this compound may exert its effects by binding to specific receptors or enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by various environmental conditions, including temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of cancer cells . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Studies have identified threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the catabolism of aromatic compounds. The compound is metabolized by enzymes such as phenylacetate-CoA ligase, which converts it into phenylacetyl-CoA . This intermediate is then further processed through a series of enzymatic reactions, leading to the production of acetyl-CoA and succinyl-CoA . These metabolic pathways are essential for the efficient utilization of aromatic compounds and play a crucial role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within the cell . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxy-2-phenylacetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-2-phenylacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of pyridine propyl sulfonic acid ionic liquid as a catalyst has been reported to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-2-phenylacetic acid and propanol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-hydroxy-2-phenylacetic acid and propanol.
Reduction: Primary alcohols derived from the acyl and alkoxy groups.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl 2-hydroxy-2-phenylacetate has several applications in scientific research:
Comparison with Similar Compounds
Propyl 2-hydroxy-2-phenylacetate can be compared with other esters of 2-hydroxy-2-phenylacetic acid, such as:
- Methyl 2-hydroxy-2-phenylacetate
- Ethyl 2-hydroxy-2-phenylacetate
- Butyl 2-hydroxy-2-phenylacetate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. For example, the propyl group may influence the compound’s solubility, boiling point, and reactivity compared to its methyl, ethyl, and butyl counterparts .
Properties
IUPAC Name |
propyl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZJVQWJKDMCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278185 | |
Record name | propyl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-58-1 | |
Record name | NSC6586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propyl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.